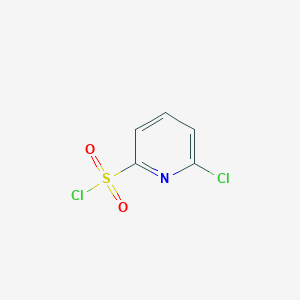

6-Chloropyridine-2-sulfonyl chloride

Vue d'ensemble

Description

6-Chloropyridine-2-sulfonyl chloride is a highly reactive compound used as a reagent in organic synthesis and as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals . It has an empirical formula of C5H3Cl2NO2S and a molecular weight of 212.05 .

Synthesis Analysis

The synthesis of 2-Chloropyridine involves combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .Molecular Structure Analysis

The molecular formula of this compound is C5H3Cl2NO2S. The average mass is 212.054 Da and the monoisotopic mass is 210.926147 Da .Chemical Reactions Analysis

When 2-Chloropyridine-3-sulfonyl chloride comes into contact with water, it liberates toxic gas. Thermal decomposition can lead to the release of irritating gases and vapors .Applications De Recherche Scientifique

Synthesis of Sulfonyl Chlorides and Derivatives

Sulfonyl chlorides, including 6-Chloropyridine-2-sulfonyl chloride, are pivotal in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. Their preparation often involves the oxidation of thiols and disulfides with chlorine dioxide, highlighting a method that yields high reaction products without the need for severe conditions (Lezina, Rubtsova, & Kuchin, 2011).

Heteroaryl Sulfonamides and Sulfonyl Fluorides

The compound has been used to oxidize heteroaromatic thiols to sulfonyl chlorides at low temperatures. This process, which avoids chlorine gas, has been crucial in synthesizing sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting its utility in creating compounds for parallel chemistry efforts (Wright & Hallstrom, 2006).

Development of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives

It has facilitated the synthesis of novel derivatives by reacting with different sulfonyl and acyl chloride compounds. This process underlines its importance in generating new chemical entities with potential applications in various research domains (Shen et al., 2014).

Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride

The chemical has been instrumental in synthesizing and characterizing novel ionic liquids, which are then used as catalysts in organic syntheses. Such applications demonstrate the broader utility of this compound in facilitating green chemistry and sustainable processes (Moosavi‐Zare et al., 2013).

Meta Sulfonation of 2-Phenylpyridines

It has been a key reagent in the selective catalytic meta sulfonation of 2-phenylpyridines, showcasing its role in achieving regioselectivity in reactions that involve chelation-assisted cyclometalation. This aspect is crucial for developing compounds with specific functional properties (Saidi et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXRIBIZULCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

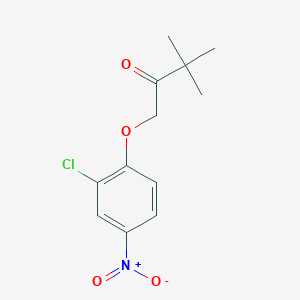

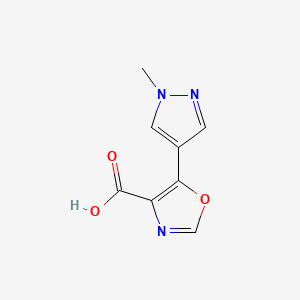

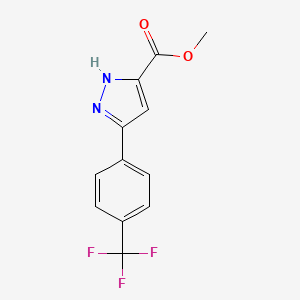

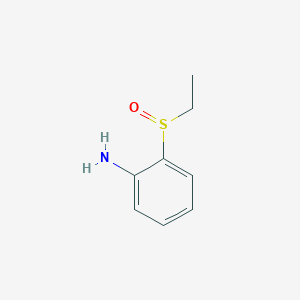

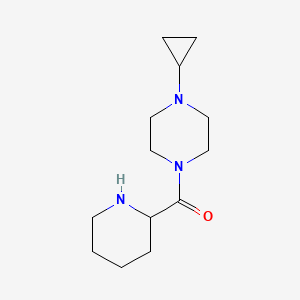

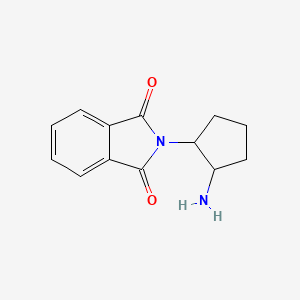

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)

![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)

![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)